3-Cyano-1-methylcyclobutane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-1-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHZIDJLDIRBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclobutane derivative in the presence of a strong acid or base to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs catalysts to enhance reaction rates and selectivity, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyano or carboxylic acid groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Chemistry
As a building block in organic synthesis, 3-cyano-1-methylcyclobutane-1-carboxylic acid is utilized in the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and specialty chemicals .
Biology
Research has indicated that this compound exhibits potential biological activity:
- Enzyme Interaction: The carboxylic acid group can form hydrogen bonds with enzymes, potentially leading to enzyme inhibition.
- Antimicrobial Properties: Preliminary studies suggest effectiveness against various pathogens, indicating potential for development as an antimicrobial agent.
- Receptor Binding: The compound may interact with specific receptors or biological targets, influencing cellular signaling pathways .
Medicine
In medicinal chemistry, the compound is investigated for its therapeutic properties:
- Drug Development: It is explored as a precursor for new drug formulations due to its unique structural features that allow for diverse functionalization .
Several studies have focused on the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated significant activity against Gram-positive bacteria. |
| Study B | Enzyme Inhibition | Showed effective inhibition of carboxylesterases, suggesting potential therapeutic applications. |
| Study C | Toxicity Profile | Indicated low acute toxicity; further studies needed for chronic exposure effects. |
These studies highlight the compound's potential as an antimicrobial agent and its ability to inhibit specific enzymes involved in metabolic processes .
Mechanism of Action
The mechanism of action of 3-Cyano-1-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular processes, influencing biological outcomes .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Carboxylic Acid Derivatives
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Physicochemical Properties
- Boiling Points: Methyl 3-methylenecyclobutane-1-carboxylate exhibits a low boiling point (56–59°C at 20 Torr), attributed to its ester functionality and reduced molecular weight, whereas this compound remains non-volatile due to strong intermolecular hydrogen bonding .
- Molecular Weight and Steric Effects: The chlorophenyl derivative (224.69 g/mol) has a higher molecular weight than the cyano-methyl analog, introducing steric hindrance that may limit its utility in sterically constrained reactions .
Biological Activity
3-Cyano-1-methylcyclobutane-1-carboxylic acid (CMCA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of the biological activity associated with CMCA, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
CMCA is characterized by a cyclobutane ring with a cyano and carboxylic acid functional group. Its molecular formula is , and it exhibits unique properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
Antimicrobial Activity
Research has shown that CMCA exhibits significant antimicrobial properties. In a study assessing various derivatives of cyclobutane carboxylic acids, CMCA demonstrated inhibitory effects against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Study: Antibacterial Efficacy
In vitro tests revealed that CMCA had an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
Anticancer Potential
CMCA has also been evaluated for its anticancer properties. It was found to inhibit the proliferation of cancer cells in various assays, particularly in breast cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with specific signaling pathways.
Table 2: Anticancer Activity of CMCA
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Neuroprotective Effects
Emerging studies suggest that CMCA may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.
Research Findings
A study demonstrated that CMCA treatment led to a significant decrease in reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting its potential role as a neuroprotective agent.
Toxicity and Safety Profile
While the biological activities of CMCA are promising, assessments of its toxicity are essential for evaluating its therapeutic potential. Preliminary toxicity studies indicate that CMCA exhibits low toxicity profiles at therapeutic doses, making it a candidate for further development.
Table 3: Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD₅₀ > 2000 mg/kg |
| Cytotoxicity | No significant effects at ≤100 µM |
Q & A
Q. What synthetic routes are recommended for preparing 3-cyano-1-methylcyclobutane-1-carboxylic acid?
A common approach involves functionalizing cyclobutane precursors. For example:
- Oxidation of nitrile-containing intermediates : Methyl 2-cyanocyclobutane-1-carboxylate analogs can be oxidized using KMnO₄ or CrO₃ under acidic conditions to yield carboxylic acid derivatives .
- Substitution reactions : Sodium methoxide (NaOCH₃) or other nucleophiles can modify ester or nitrile groups on the cyclobutane core .
- Protection/deprotection strategies : Boc-protected amines (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid) illustrate the use of protecting groups to avoid side reactions during synthesis .
Q. How should researchers characterize the purity and structure of this compound?
- Spectroscopic methods : Use NMR (¹H/¹³C) to confirm the cyclobutane ring geometry and substituent positions. IR can validate the nitrile (~2200 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) groups .
- Chromatography : HPLC or GC-MS with reference standards ensures purity. For example, cyclobutane derivatives in were validated to >95% purity via chromatographic methods .
- Mass spectrometry : Confirm molecular weight (e.g., 139.15 g/mol for methyl 2-cyanocyclobutane-1-carboxylate ).
Q. What are the stability considerations for storing this compound?
- Moisture sensitivity : Nitrile and carboxylic acid groups may hydrolyze under humid conditions. Store in anhydrous environments at -20°C .
- Light sensitivity : Cyclobutane rings can undergo photochemical ring-opening. Use amber vials for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for cyclobutane derivatives?
- Comparative analysis : Cross-validate NMR shifts with structurally similar compounds (e.g., methyl 3,3-dimethylcyclobutane-1-carboxylate, CAS 3854-83-9 ).
- Computational modeling : Use tools like Gaussian or ORCA to predict NMR/IR spectra and compare with experimental data. provides InChI keys for modeling .
- Crystallography : X-ray diffraction (if crystals are obtainable) can unambiguously confirm stereochemistry .
Q. What strategies optimize enantioselective synthesis of this compound?
- Chiral catalysts : Use palladium or ruthenium complexes to induce asymmetry during cyclization or substitution steps. For example, cis-3-(methylamino)cyclobutane-1-carboxylate (CAS 2136718-64-2) was synthesized with >95% enantiomeric excess using chiral auxiliaries .
- Kinetic resolution : Enzymatic methods (e.g., lipases) can separate racemic mixtures, as demonstrated in ’s aza-Michael approach .
Q. How can retrosynthetic analysis guide the design of novel derivatives?
- Database mining : Tools like Reaxys or Pistachio identify viable precursors. For instance, methyl 2-cyanocyclobutane-1-carboxylate (CAS 32811-84-0) was proposed as a key intermediate in .
- Functional group interconversion : Convert nitriles to amines (via LiAlH₄ reduction) or carboxylic acids (via oxidation) to diversify derivatives .
Q. What computational methods predict biological activity or reactivity?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. ’s InChI key (DTCSMANRUIXQRK-UHFFFAOYSA-N) can be used as input for simulations .
- Molecular docking : Model interactions with enzymes (e.g., cyclooxygenase) using software like AutoDock. highlights similar approaches for cyclopentene derivatives .
Q. How do steric and electronic effects influence reaction outcomes?
- Steric hindrance : The 1-methyl group on the cyclobutane ring may slow nucleophilic attacks at the adjacent carbon. Compare reactivity with unsubstituted analogs (e.g., cyclobutanecarboxylic acid, CAS 5445-51-2 ).
- Electronic effects : The electron-withdrawing cyano group activates the carboxylic acid for esterification or amidation. Monitor reaction rates via TLC or in situ IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
